7-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine
Description
Properties
Molecular Formula |
C8H8ClN3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
7-chloro-1-methylpyrrolo[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C8H8ClN3/c1-12-3-2-5-7(12)6(9)4-11-8(5)10/h2-4H,1H3,(H2,10,11) |
InChI Key |
GOLYWUGORLTCAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C(=CN=C2N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine typically involves the formation of the pyrrolo[3,2-c]pyridine core followed by the introduction of the chlorine and methyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. . The methyl group can be introduced via methylation reactions using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[3,2-c]pyridines, while oxidation can produce N-oxides.
Scientific Research Applications
7-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Table 1. Structural and Property Comparison
Structural and Functional Insights
- Core Heterocycle Differences: The pyrrolo[3,2-c]pyridine core (target compound) differs from pyrrolo[2,3-d]pyrimidine (e.g., CAS 1018441-16-1) in nitrogen positioning, affecting electron distribution and hydrogen-bonding capacity. This can influence binding to biological targets like kinases or receptors .
- Substituent Effects: Chlorine Position: Chlorine at position 7 (target) vs. position 5 (CAS 1018441-16-1) alters steric hindrance and electronic effects. The 7-position in pyrrolo[3,2-c]pyridine may enhance halogen bonding in protein interactions .
- Amine Functionality: The 4-amine group is conserved across several analogs (e.g., CAS 60290-23-5, CAS 1018441-16-1), suggesting its critical role in base-catalyzed reactions or hydrogen-bond donor activity .
Physicochemical and Spectral Data
- Melting Points and Solubility: Pyrrolo[2,3-d]pyrimidin-4-amine derivatives exhibit melting points ranging from 129°C to 200°C , while the target compound’s methyl and chloro substituents likely raise its melting point compared to the base compound (CAS 60290-23-5).
Spectroscopic Characterization :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine?
- Methodological Answer : The compound can be synthesized via cyclization of substituted pyridine precursors followed by chlorination and methylation. For example, intermediate pyrazolo[3,4-d]pyrimidines are synthesized using Buchwald-Hartwig amination or nucleophilic substitution reactions. Key steps include refluxing in ethanol with catalysts like Pd(OAc)₂ for coupling reactions . Purification often involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from methanol .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, with aromatic protons appearing between δ 6.5–8.5 ppm . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ ≈ 223.08 g/mol). Elemental analysis ensures purity (>98%), while HPLC monitors stability under varying pH conditions .
Q. How is the biological activity of this compound typically screened in early-stage research?
- Methodological Answer : In vitro kinase inhibition assays (e.g., CDK2, PTPN2) are conducted using recombinant enzymes. IC₅₀ values are determined via fluorescence polarization or luminescence-based assays. Cell viability studies (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for pyrrolo-pyrimidine derivatives?
- Methodological Answer : Discrepancies in yields (e.g., 64% vs. 81%) may arise from reaction conditions. Optimize temperature (60–100°C), catalyst loading (5–10% Pd), and amine substituents. Use Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, base strength) .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
- Methodological Answer : Replace the 7-chloro group with electron-withdrawing substituents (e.g., fluoro) to enhance binding to kinase ATP pockets. Introduce hydrophilic groups (e.g., morpholine) at the 1-methyl position to improve solubility. Computational docking (AutoDock Vina) identifies key interactions with residues like Lys89 in CDK2 .
Q. What methodologies address poor aqueous solubility in preclinical studies?
- Methodological Answer : Salt formation (e.g., hydrochloride) increases solubility by 5–10-fold. Co-solvents (PEG-400, DMSO) or nanoformulation (liposomes) enhance bioavailability. Stability testing in simulated gastric fluid (pH 1.2–3.0) ensures oral delivery viability .
Q. How are mechanistic insights into the compound’s kinase inhibition obtained?
- Methodological Answer : Kinetic studies (Lineweaver-Burk plots) determine inhibition mode (competitive/uncompetitive). Isotopic labeling (³H-ATP) quantifies binding affinity. X-ray crystallography (PDB: 4BCG) resolves binding conformations with catalytic domains .
Q. What computational tools predict metabolic stability and toxicity profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
